molecular formula C10H15N B116224 2-Butan-2-yl-6-methylpyridine CAS No. 143814-38-4

2-Butan-2-yl-6-methylpyridine

Cat. No. B116224
M. Wt: 149.23 g/mol
InChI Key: GGBPAKMVBXFOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butan-2-yl-6-methylpyridine, also known as BM2, is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

2-Butan-2-yl-6-methylpyridine has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. 2-Butan-2-yl-6-methylpyridine has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, 2-Butan-2-yl-6-methylpyridine has been studied for its anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.

Mechanism Of Action

2-Butan-2-yl-6-methylpyridine exerts its therapeutic effects through various mechanisms of action, including the inhibition of pro-inflammatory cytokine production, modulation of the immune system, and inhibition of cancer cell growth and proliferation. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key signaling pathway involved in the production of pro-inflammatory cytokines. 2-Butan-2-yl-6-methylpyridine also modulates the immune system by regulating the activity of immune cells, such as T cells, B cells, and natural killer cells. Additionally, 2-Butan-2-yl-6-methylpyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

2-Butan-2-yl-6-methylpyridine has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of lipid metabolism, and the modulation of neurotransmitter levels. 2-Butan-2-yl-6-methylpyridine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-Butan-2-yl-6-methylpyridine also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 2-Butan-2-yl-6-methylpyridine modulates neurotransmitter levels by increasing the levels of dopamine and serotonin in the brain.

Advantages And Limitations For Lab Experiments

2-Butan-2-yl-6-methylpyridine has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-Butan-2-yl-6-methylpyridine is stable under various conditions and can be stored for long periods without degradation. Additionally, 2-Butan-2-yl-6-methylpyridine is highly soluble in water and organic solvents, making it easy to use in various experiments. 2-Butan-2-yl-6-methylpyridine also has low toxicity, making it safe for use in animal and human studies. However, 2-Butan-2-yl-6-methylpyridine has some limitations, including its high cost and limited availability.

Future Directions

Future research on 2-Butan-2-yl-6-methylpyridine should focus on its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. Further studies are needed to elucidate the mechanisms of action of 2-Butan-2-yl-6-methylpyridine and to identify its molecular targets. Additionally, future research should focus on the development of more efficient and cost-effective methods for the synthesis of 2-Butan-2-yl-6-methylpyridine. Finally, future studies should investigate the safety and efficacy of 2-Butan-2-yl-6-methylpyridine in human clinical trials.

Synthesis Methods

2-Butan-2-yl-6-methylpyridine can be synthesized using various methods, including the reaction between 2-methylpyridine and 2-butanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using distillation or column chromatography. Other methods of synthesis include the reaction between 2-methylpyridine and tert-butyl alcohol in the presence of a catalyst, such as aluminum chloride or boron trifluoride.

properties

CAS RN

143814-38-4

Product Name

2-Butan-2-yl-6-methylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-butan-2-yl-6-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-8(2)10-7-5-6-9(3)11-10/h5-8H,4H2,1-3H3

InChI Key

GGBPAKMVBXFOAD-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC(=N1)C

Canonical SMILES

CCC(C)C1=CC=CC(=N1)C

synonyms

Pyridine, 2-methyl-6-(1-methylpropyl)- (9CI)

Origin of Product

United States

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